molecular formula C13H18N2O B1491618 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine CAS No. 1247054-51-8

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine

Cat. No.: B1491618
CAS No.: 1247054-51-8
M. Wt: 218.29 g/mol
InChI Key: NSGAHEFDTPRMBC-UHFFFAOYSA-N
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Description

“1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 g/mol.


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a 2,3-dihydrobenzofuran moiety . The InChI code for this compound is 1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.3 g/mol, and it is a solid at room temperature . The compound has an InChI code of 1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2 .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis of Key Intermediates for Antibiotics : A key intermediate in the preparation of premafloxacin, an antibiotic, is synthesized from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. This process involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

  • Preparation of Pyrrolidin-2-ones : 1,5-Disubstituted pyrrolidin-2-ones, synthesized from 2,5-dimethoxy-2,5-dihydrofuran and primary amines, are used in nucleophilic substitution reactions (Katritzky et al., 2000).

  • Synthesis of Fluorescent Derivatives : The synthesis of 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate for labeling amine residues in biopolymers (Crovetto et al., 2008).

  • Formation of Quinolone Antibacterials : Synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, important intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992).

Catalytic Applications

  • Oxidation of Cyclic Amines to Lactams : Ceria-supported nanogold is used for the efficient catalytic transformation of cyclic amines to lactams, which are significant chemical feedstocks (Dairo et al., 2016).

Biological and Medicinal Research

  • Identification of Potent Src Kinase Inhibitors : Discovery of a potent, orally active Src inhibitor with activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).

  • Anti-Tumor Agents : Synthesis of benzopyranylamine compounds showing significant anti-tumor activity against various human cancer cell lines (Jurd, 1996).

  • PARP-1 Inhibitors for Cancer Therapy : Benzofuran-7-carboxamide, a novel scaffold of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, shows promise in cancer therapy (Lee et al., 2012).

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-3-5-15(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12H,3-6,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGAHEFDTPRMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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